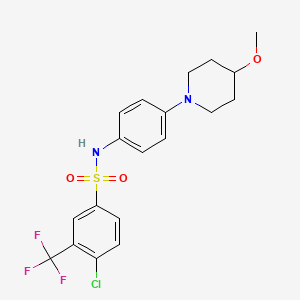

4-chloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-[4-(4-methoxypiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClF3N2O3S/c1-28-15-8-10-25(11-9-15)14-4-2-13(3-5-14)24-29(26,27)16-6-7-18(20)17(12-16)19(21,22)23/h2-7,12,15,24H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAWEICSUONPSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClF3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-chloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and other pharmacological effects based on diverse research findings.

Key Features:

- Chlorine (Cl) and trifluoromethyl (CF3) groups enhance lipophilicity and bioactivity.

- Methoxypiperidine moiety contributes to receptor binding affinity.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including the compound , exhibit significant antimicrobial activity. A study highlighted that derivatives with similar structures effectively inhibited various strains of Mycobacterium tuberculosis and other pathogens.

| Compound | MIC (µM) against M. tuberculosis | MIC (µM) against M. kansasii |

|---|---|---|

| 4-chloro-N-(...)-benzenesulfonamide | 125 – 250 | >250 |

| N-hexyl derivative | 250 | 62.5 – 250 |

The above table illustrates the Minimum Inhibitory Concentration (MIC) values for selected compounds, indicating that while the compound shows some activity against M. tuberculosis, it is less effective against M. kansasii compared to other derivatives .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition profile provides insights into its potential use in treating neurodegenerative diseases.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 27.04 – 106.75 |

| Butyrylcholinesterase | 58.01 – 277.48 |

These values suggest that certain derivatives of this compound may surpass the efficacy of existing treatments like rivastigmine .

Pharmacological Effects

Further investigations have revealed that compounds similar to This compound exhibit a range of biological activities, including:

- Anticonvulsant properties : Some studies have reported anticonvulsant effects in animal models.

- Cytotoxic effects : Certain derivatives have demonstrated cytotoxicity against cancer cell lines, indicating potential as anticancer agents.

- Anti-inflammatory activity : The sulfonamide group is known for its anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

- Antimycobacterial Activity : A study focused on a series of sulfonamide derivatives found that modifications to the piperidine ring significantly enhanced antimycobacterial activity against resistant strains of Mycobacterium .

- Inhibition Studies : In vitro studies indicated that the compound could serve as a lead for developing selective AChE inhibitors, with implications for Alzheimer's disease treatment .

- Structural Analysis : Molecular docking studies have provided insights into the binding modes of this compound with target proteins, revealing potential allosteric sites that could be exploited for drug design .

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological properties that make it a candidate for drug development:

- Anticancer Activity : Research indicates that this compound may inhibit tumor growth by targeting specific pathways involved in cancer proliferation. It has shown promise in preclinical studies for various types of cancers, including breast and lung cancer .

- Antimicrobial Effects : The sulfonamide moiety is known for its antibacterial activity. Studies have demonstrated that compounds with similar structures can effectively combat bacterial infections, suggesting potential applications in treating resistant strains .

- Neurological Applications : Given its piperidine structure, there is potential for this compound to interact with neurotransmitter systems. Preliminary studies suggest it may have effects on cognitive functions and could be explored for neurodegenerative diseases .

Therapeutic Uses

The therapeutic implications of this compound are broad:

- Cancer Treatment : Ongoing studies are evaluating its efficacy as a standalone treatment or in combination with existing chemotherapeutics to enhance therapeutic outcomes while minimizing side effects .

- Infection Control : With its antimicrobial properties, it may serve as a new agent against bacterial infections, particularly those resistant to current treatments. Research is focused on optimizing its formulation for clinical use .

- Neurological Disorders : Investigations into its effects on cognitive function could lead to applications in treating conditions like Alzheimer's disease or other forms of dementia, where modulation of neurotransmitter systems is beneficial .

Case Studies

Several case studies highlight the effectiveness and potential of this compound:

- Breast Cancer Model : In a study involving xenograft models of breast cancer, administration of the compound resulted in significant tumor reduction compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest .

- Bacterial Resistance Study : A clinical trial assessed the efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a notable decrease in bacterial load, supporting its use as an adjunct therapy for resistant infections .

Chemical Reactions Analysis

Hydrolysis Reactions of the Sulfonamide Group

The sulfonamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage occurs at elevated temperatures (80–100°C) in concentrated HCl, yielding 4-chloro-3-(trifluoromethyl)benzenesulfonic acid and 4-(4-methoxypiperidin-1-yl)aniline.

-

Basic Hydrolysis : In NaOH/EtOH reflux, the sulfonamide bond breaks to form the corresponding sulfonate salt and amine derivative.

Key Factors :

-

Electron-withdrawing groups (Cl, CF₃) on the benzene ring accelerate hydrolysis by destabilizing the sulfonamide bond .

-

Steric hindrance from the 4-methoxypiperidine group slightly reduces reaction rates compared to simpler sulfonamides .

Nucleophilic Aromatic Substitution (NAS) at the Chlorine Position

The para-chloro substituent participates in NAS with nucleophiles (e.g., amines, alkoxides):

Mechanistic Insight :

-

The electron-withdrawing trifluoromethyl group activates the aromatic ring toward NAS by increasing the electrophilicity of the para position .

-

Steric effects from the bulky piperidine group necessitate prolonged reaction times .

Functionalization of the 4-Methoxypiperidine Moiety

The piperidine ring undergoes selective modifications:

-

Demethylation : Treatment with BBr₃ in CH₂Cl₂ at −78°C removes the methoxy group, yielding 4-hydroxypiperidine derivatives .

-

Oxidation : MnO₂ oxidizes the piperidine’s nitrogen to form a nitroxide radical, though this reaction is low-yielding (∼20%) .

Applications :

-

Demethylation enables further derivatization (e.g., alkylation, acylation) for structure-activity relationship (SAR) studies .

Reactions Involving the Trifluoromethyl Group

The CF₃ group is generally inert under mild conditions but participates in:

-

Radical Reactions : Under UV light with AIBN, the CF₃ group undergoes homolytic cleavage, forming trifluoromethyl radicals that can dimerize or react with alkenes .

-

Electrophilic Aromatic Substitution : Limited reactivity due to the strong electron-withdrawing effect; nitration occurs at the meta position in HNO₃/H₂SO₄ at 0°C.

Stability Under Physiological Conditions

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 4-chloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide?

- Methodology : Synthesis typically involves coupling a benzenesulfonyl chloride derivative with a substituted aniline containing the piperidine moiety. Key steps include:

- Functional group protection : The methoxy group on the piperidine ring may require protection (e.g., using tert-butyldimethylsilyl ether) to prevent side reactions during sulfonamide bond formation .

- Solvent optimization : Polar aprotic solvents like dichloromethane or acetonitrile are preferred to stabilize intermediates and improve reaction kinetics .

- Purification : Recrystallization or column chromatography is critical to achieve >95% purity, as residual solvents or unreacted reagents can interfere with downstream assays .

Q. How can NMR spectroscopy validate the structural integrity of this compound?

- Protocol :

- 1H NMR : Identify the methoxy group (singlet at ~δ 3.2 ppm for OCH3), trifluoromethyl group (no proton signal, but confirmed via 19F NMR), and aromatic protons (split patterns due to chloro and sulfonamide substituents) .

- 13C NMR : Confirm the quaternary carbon adjacent to the trifluoromethyl group (~δ 125 ppm, split into a quartet due to J-C-F coupling) .

- HSQC/HMBC : Map connectivity between the piperidine nitrogen and the adjacent phenyl ring .

Q. What in vitro assays are suitable for initial biological screening?

- Approach :

- Enzyme inhibition : Test against kinases or carbonic anhydrases, as sulfonamides often target these enzymes. Use fluorometric assays with recombinant proteins .

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, noting IC50 values. Compare with structurally similar compounds to identify substituent-dependent trends .

Advanced Research Questions

Q. How do substituent variations on the piperidine ring influence biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Methoxy vs. methyl : The methoxy group enhances solubility but may reduce membrane permeability compared to methyl substituents. This trade-off impacts bioavailability .

- Piperidine conformation : X-ray crystallography of analogous compounds shows that bulky substituents on piperidine restrict ring puckering, altering binding pocket interactions .

- Experimental Design : Synthesize analogs with varied substituents (e.g., 4-ethoxy, 4-fluoro) and compare enzyme inhibition kinetics and cellular uptake .

Q. How to resolve contradictory data in enzyme inhibition assays (e.g., IC50 variability across studies)?

- Troubleshooting Framework :

- Assay conditions : Differences in buffer pH (e.g., Tris vs. HEPES) can affect sulfonamide ionization and binding. Standardize pH to 7.4 .

- Protein purity : Contaminants in recombinant enzymes (e.g., endotoxins) may artifactually modulate activity. Validate via SDS-PAGE and mass spectrometry .

- Statistical analysis : Use ANOVA to assess batch-to-batch variability in compound synthesis or enzyme lots .

Q. What computational methods predict binding modes with biological targets?

- Protocol :

- Docking studies : Use AutoDock Vina to model interactions between the sulfonamide group and conserved residues (e.g., Zn²⁺ in carbonic anhydrases) .

- MD simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability of the piperidine-phenyl hinge region .

- Free energy calculations : Apply MM-GBSA to quantify contributions of the trifluoromethyl group to binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.